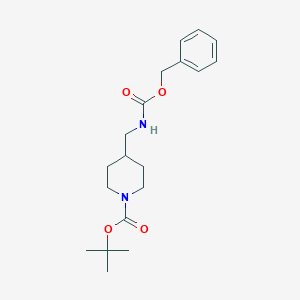

1-N-Boc-4-(N-cbz-aminomethyl)piperidine

Descripción general

Descripción

“1-N-Boc-4-(N-cbz-aminomethyl)piperidine” is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Synthesis Analysis

N-Boc- and N-Cbz-protected amines can be directly converted into amides by a novel rhodium-catalyzed coupling with arylboroxines . Both protected anilines and aliphatic amines are efficiently transformed into a wide variety of secondary benzamides, including sterically hindered and electron-deficient amides .Molecular Structure Analysis

The molecular structure of “1-N-Boc-4-(N-cbz-aminomethyl)piperidine” involves a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .Chemical Reactions Analysis

“1-N-Boc-4-(N-cbz-aminomethyl)piperidine” is used in various chemical reactions. It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .Safety And Hazards

Direcciones Futuras

The future directions for “1-N-Boc-4-(N-cbz-aminomethyl)piperidine” could involve its use in the synthesis of a variety of different protein agonists or antagonists, including Kinesin spindle protein inhibitors with potential anticancer activity . It also shows promise in the development of orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential .

Propiedades

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-15(10-12-21)13-20-17(22)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJZQQDQPDWNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472937 | |

| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-4-(N-cbz-aminomethyl)piperidine | |

CAS RN |

155456-33-0 | |

| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)